Ono-1301

説明

BenchChem offers high-quality Ono-1301 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ono-1301 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H24N2O4 |

|---|---|

分子量 |

428.5 g/mol |

IUPAC名 |

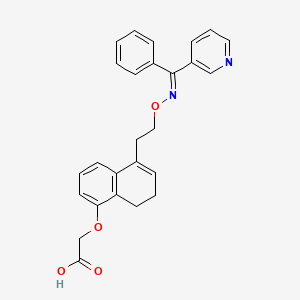

2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid |

InChI |

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26+ |

InChIキー |

WBBLIRPKRKYMTD-BYCLXTJYSA-N |

異性体SMILES |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4 |

正規SMILES |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |

同義語 |

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid ONO 1301 ONO-1301 |

製品の起源 |

United States |

Foundational & Exploratory

Ono-1301: The Dual-Ligand Cytokine Inducer

A Technical Guide to Mechanism, Signaling, and Experimental Application

Executive Summary

Ono-1301 is a synthetic, non-prostanoid prostacyclin (PGI2) agonist that represents a paradigm shift in the treatment of ischemic and fibrotic diseases.[1] Unlike traditional prostacyclin analogs (e.g., epoprostenol, beraprost) that primarily target hemodynamic regulation via vasodilation, Ono-1301 functions as a dual-ligand modulator . It combines potent IP receptor agonism with thromboxane A2 (TXA2) synthase inhibition.

Crucially, Ono-1301 acts as a "biological amplifier" for tissue repair. It triggers an intracellular cAMP/PKA signaling cascade in stromal cells (fibroblasts, mesenchymal cells) that upregulates the transcription and secretion of endogenous growth factors, specifically Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF). This guide dissects the molecular mechanics, signaling pathways, and necessary experimental protocols for utilizing Ono-1301 in regenerative medicine research.

Part 1: The Dual-Ligand Molecular Architecture

The pharmacological distinctiveness of Ono-1301 lies in its chemical structure, which lacks the unstable five-membered ring typical of natural prostanoids.[1] Instead, it incorporates a 3-pyridine radical , a structural motif responsible for its enzymatic inhibitory activity.[1]

1. IP Receptor Agonism (The Canonical Pathway)

Ono-1301 binds to the prostacyclin receptor (IP receptor) on the surface of vascular smooth muscle cells and platelets.

-

Mechanism: Ligand binding induces a conformational change in the Gs-protein coupled receptor.

-

Effect: Activation of Adenylate Cyclase (AC) converts ATP to cyclic AMP (cAMP).

-

Physiological Outcome: Vasodilation and inhibition of platelet aggregation.[2][3]

2. Thromboxane A2 Synthase Inhibition (The Stabilizing Pathway)

The 3-pyridine moiety specifically targets Thromboxane Synthase (TBXAS1).

-

Mechanism: Competitive inhibition of the enzyme responsible for converting Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2).

-

Effect: Reduces TXA2 levels (a potent vasoconstrictor and platelet activator) while shunting the PGH2 substrate back towards PGI2 synthesis.

-

Physiological Outcome: Prevention of microthrombosis and mitigation of fibrotic signaling.

3. The "Cytokine-Inducing" Effect (The Regenerative Pathway)

This is the critical differentiator. High intracellular cAMP levels induced by Ono-1301 in fibroblasts activate Protein Kinase A (PKA). This kinase phosphorylates transcription factors (canonical pathway: CREB), leading to the promoter activation of HGF, VEGF, and SDF-1.

Key Insight: Unlike recombinant growth factor therapy (which has a half-life of minutes), Ono-1301 induces the host tissue to become a "bioreactor," continuously secreting physiological ratios of growth factors.

Part 2: Signal Transduction Dynamics (Visualization)

The following diagram illustrates the convergent signaling pathways of Ono-1301, highlighting the crosstalk between IP receptor activation and cytokine production.

Figure 1: Dual-mechanism signaling pathway. Red lines indicate inhibition; white lines indicate activation. Note the downstream induction of HGF/VEGF via the cAMP/PKA axis.

Part 3: Experimental Frameworks

To study Ono-1301 effectively, researchers must account for its pharmacokinetics. While the drug itself has a relatively short plasma half-life (~5.6 hours), the biological effect (gene expression) requires sustained stimulation. Therefore, Sustained-Release (SR) PLGA microspheres are the gold standard for in vivo administration in fibrosis or ischemia models.

Protocol: Preparation of Ono-1301-loaded PLGA Microspheres

Rationale: Bolus injection provides transient vasodilation but fails to induce the chronic upregulation of HGF required for tissue remodeling. PLGA encapsulation ensures steady-state release over 2–4 weeks.

Materials:

-

Ono-1301 (Solid powder)[4]

-

PLGA (Poly-lactic-co-glycolic acid, MW: 20,000, 50:50 copolymer ratio)

-

Dichloromethane (DCM) - Volatile organic solvent

-

Polyvinyl alcohol (PVA) - Emulsifier/Surfactant

-

Deionized Water[5]

Step-by-Step Methodology:

-

Oil Phase Preparation:

-

Dissolve 200 mg of PLGA and 10 mg of Ono-1301 in 2 mL of Dichloromethane (DCM).

-

Critical Check: Ensure complete solubilization to avoid drug crystallization.

-

-

Emulsification (O/W):

-

Add the Oil Phase dropwise into 200 mL of 0.1% (w/v) PVA aqueous solution.

-

Homogenize immediately using a high-speed rotor-stator homogenizer (e.g., Polytron) at 10,000 rpm for 3 minutes .

-

Why: This creates the Oil-in-Water (O/W) emulsion.[4][6][7] The speed determines microsphere size (target: 20–50 µm).

-

-

Solvent Evaporation (Solidification):

-

Collection and Washing:

-

Centrifuge the suspension at 2,000 x g for 10 minutes.

-

Discard supernatant and resuspend pellet in distilled water (repeat 3x) to remove residual PVA.

-

-

Lyophilization:

-

Freeze-dry the pellet for 24 hours. Store at -20°C with desiccant.

-

Workflow Visualization

Figure 2: PLGA Microsphere fabrication workflow via Oil-in-Water (O/W) solvent evaporation method.

Part 4: Comparative Pharmacology

Ono-1301 is often compared to Beraprost and Epoprostenol. The following data highlights why Ono-1301 is preferred for tissue remodeling rather than acute hemodynamic control.

| Feature | Epoprostenol (PGI2) | Beraprost Sodium | Ono-1301 |

| Chemical Class | Natural Prostanoid | Prostanoid Analog | Non-Prostanoid (Synthetic) |

| Half-life ( | < 6 mins (IV only) | ~1.1 hours (Oral) | ~5.6 hours (SC/Oral) |

| TXA2 Synthase Inhibition | No | No | Yes (Potent) |

| HGF/VEGF Induction | Minimal | Low/Transient | High (Sustained) |

| Primary Indication | Acute PAH Crisis | Chronic PAH | Fibrosis, Ischemia, PAH |

| Route of Admin | Continuous IV | Oral | Oral or PLGA-SC |

Data Interpretation:

-

Epoprostenol is superior for rapid vasodilation in critical care but offers no direct anti-fibrotic enzyme inhibition.

-

Ono-1301 shows a unique ability to suppress TXB2 (the stable metabolite of TXA2) significantly in vivo, confirming its dual mechanism [1, 4].

Part 5: References

-

Sakai, Y., et al. (2022).[11] "A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice."[11] PubMed. Link

-

Hirata, Y., et al. (2012).[12] "A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury." European Journal of Pharmacology. Link

-

Kataoka, M., et al. (2014). "Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling."[10] Journal of Pharmacological Sciences. Link

-

Murakami, H., et al. (2006). "A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension."[11][13] American Journal of Physiology-Heart and Circulatory Physiology. Link

-

Nakamura, T., et al. (2011). "Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity." Journal of Pharmacy and Pharmacology. Link

Sources

- 1. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Pharmacological and clinical properties of beraprost sodium, orally active prostacyclin analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of beraprost Na, a stable prostacyclin analog, on animal models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. VEGF-A/HGF induce Prox-1 expression in the chick embryo chorioallantoic membrane lymphatic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative effects of beraprost, a stable analogue of prostacyclin, with PGE(1), nitroglycerin and nifedipine on canine model of vasoconstrictive pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Ono-1301: The Dual-Action Prostacyclin Agonist & Thromboxane Synthase Inhibitor

A Technical Guide for Preclinical Research & Drug Development

Executive Summary

Ono-1301 is a synthetic, non-prostanoid prostacyclin (PGI2) mimetic that represents a paradigm shift in vascular and fibrotic therapeutics. Unlike traditional prostanoids (e.g., epoprostenol, treprostinil), Ono-1301 possesses a unique dual mechanism of action : it functions simultaneously as a potent IP receptor agonist and a thromboxane A2 (TXA2) synthase inhibitor .

This dual activity addresses the critical imbalance between PGI2 (vasodilator/anti-proliferative) and TXA2 (vasoconstrictor/pro-thrombotic) seen in pathologies like Pulmonary Arterial Hypertension (PAH), idiopathic pulmonary fibrosis (IPF), and cardiac remodeling. Furthermore, Ono-1301 lacks the unstable five-membered ring and allylic alcohol structures of natural prostacyclin, conferring superior chemical stability and oral bioavailability.[1]

Pharmacodynamics & Mechanism of Action

2.1. Chemical Identity & Stability [1][2][3]

-

Structural Advantage: Ono-1301 contains a 3-pyridine moiety at one terminus and a carboxylic acid at the other.[1][3][4]

-

Mechanism of Stability: The absence of the prostanoid core’s 5-membered ring prevents rapid hydrolytic degradation.

-

Enzymatic Inhibition: The 3-pyridine moiety coordinates with the heme iron of thromboxane synthase, potently inhibiting the enzyme (

nM for collagen-induced aggregation).

2.2. Signaling Cascade

Upon binding to the IP receptor on the cell surface (e.g., smooth muscle cells, fibroblasts, endothelial cells), Ono-1301 triggers a Gs-protein coupled cascade.

-

cAMP Elevation: Activation of Adenylyl Cyclase (AC) increases intracellular cAMP.

-

PKA Activation: cAMP activates Protein Kinase A (PKA).[2]

-

Dual Downstream Effects:

-

Anti-Proliferative: PKA phosphorylates Raf-1, inhibiting the Raf-MEK-ERK mitogenic pathway.

-

Pro-Angiogenic/Anti-Fibrotic: PKA activation leads to CREB phosphorylation, driving the transcription of Hepatocyte Growth Factor (HGF) and VEGF. HGF is a potent anti-fibrotic cytokine that counteracts TGF-

signaling.

-

2.3. Pathway Visualization

The following diagram illustrates the signal transduction pathway utilized by Ono-1301 to exert its therapeutic effects.

Figure 1: Ono-1301 Dual Signaling Mechanism. Blue nodes indicate therapeutic drivers; Red nodes indicate inhibited pathological targets.

Preclinical Efficacy & Therapeutic Applications

Ono-1301 has demonstrated efficacy in models where traditional IP agonists fail due to rapid desensitization or lack of TXA2 suppression.

3.1. Pulmonary Arterial Hypertension (PAH)

In Monocrotaline (MCT)-induced PAH rats, Ono-1301 (oral or sustained-release) significantly reduces Right Ventricular (RV) hypertrophy and pulmonary vascular resistance.[5]

-

Mechanism: Direct vasodilation via cAMP and suppression of smooth muscle hyperplasia via HGF induction.

-

Outcome: Improved survival rates (80% vs. 30% in vehicle groups over 6 weeks).

3.2. Fibrosis (Lung, Liver, Renal)

Ono-1301 acts as a "cytokine inducer," upregulating endogenous HGF, which antagonizes TGF-

-

Lung: Attenuates bleomycin-induced pulmonary fibrosis.[2]

-

Liver: Suppresses stellate cell activation in NASH models.[6][7]

-

Kidney: Ameliorates renal interstitial fibrosis in obstructive nephropathy.

3.3. Quantitative Data Summary

The following table summarizes key pharmacological parameters and in vivo efficacy data derived from pivotal studies.

| Parameter | Value / Effect | Context/Model |

| IC50 (Platelet Aggregation) | 460 nM | Collagen-induced aggregation |

| Tmax (Oral) | ~1.5 hours | Rat Pharmacokinetics (10 mg/kg) |

| Half-life (Subcutaneous) | ~5.6 hours | Sustained release formulation |

| RV/LV Pressure Ratio | Reduced from 0.80 to 0.49 | MCT-induced PAH Rat Model |

| Survival Rate | Increased to ~80% (vs 30%) | MCT-induced PAH (6-week study) |

| Fibrosis Score (Ashcroft) | Significant Reduction (p<0.[1][2]01) | Bleomycin-induced Lung Fibrosis |

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize specific vehicles and dosing regimens validated in peer-reviewed literature.

4.1. Preparation & Formulation

Ono-1301 is hydrophobic. Proper solubilization is critical for consistent bioavailability.

-

Oral Dosing Vehicle: 0.5% w/v Carboxymethyl Cellulose (CMC) solution.[1]

-

Subcutaneous (Slow Release): Poly(lactic-co-glycolic acid) (PLGA) microspheres are often used for chronic studies to ensure steady-state plasma levels, though twice-daily oral dosing is sufficient for many acute models.

-

In Vitro Stock: Dissolve in DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

4.2. In Vivo Protocol: Monocrotaline (MCT) Induced PAH Model

Objective: Evaluate the efficacy of Ono-1301 in reversing established pulmonary hypertension.

-

Induction: Administer Monocrotaline (60 mg/kg) via subcutaneous injection to Wistar rats (Day 0).[8]

-

Randomization: On Day 8 (established inflammation), randomize rats into Vehicle and Ono-1301 groups.

-

Dosing Regimen:

-

Endpoints:

-

Hemodynamics: Right heart catheterization on Day 28 to measure RV Systolic Pressure (RVSP).

-

Hypertrophy Index: Weigh Right Ventricle (RV) vs. Left Ventricle + Septum (LV+S). Calculate Fulton Index

. -

Histology: Elastica van Gieson staining of lung tissue to measure medial wall thickness of pulmonary arterioles.

-

4.3. In Vitro Protocol: cAMP & HGF Induction Assay

Objective: Confirm IP receptor activation and downstream cytokine production in Pulmonary Arterial Smooth Muscle Cells (PASMCs).

-

Cell Culture: Seed human PASMCs in 24-well plates (

cells/well) in DMEM + 10% FBS. -

Starvation: Serum-starve cells for 24 hours prior to treatment to synchronize cell cycle.

-

Treatment:

-

Treat cells with Ono-1301 (Concentration range: 10 nM – 10 µM).

-

Include IBMX (0.5 mM) to inhibit phosphodiesterase activity for cAMP accumulation assays.

-

-

Assay (cAMP): Lyse cells after 30 minutes. Measure cAMP using a competitive ELISA kit.

-

Assay (HGF): Collect supernatant after 24 hours. Measure HGF protein levels via ELISA.

-

Validation: Pre-treat a subset of wells with an IP receptor antagonist (e.g., CAY10441) or PKA inhibitor (e.g., H-89) to confirm pathway specificity.

4.4. Experimental Workflow Visualization

The following diagram outlines the timeline and logic for a typical fibrosis/PAH reversal study using Ono-1301.

Figure 2: Preclinical Workflow for Ono-1301 Efficacy Evaluation. This timeline applies to both MCT-induced PAH and Bleomycin-induced fibrosis models.

Safety & Pharmacokinetics

-

Metabolism: Ono-1301 is metabolized primarily via oxidation.

-

Pharmacokinetics:

-

Rapid absorption after oral administration (

h). -

Sustained cAMP elevation is observed for

hours post-dose, significantly longer than natural prostacyclin.

-

-

Adverse Effects: High doses may induce hypotension due to potent vasodilation. However, its targeted delivery (e.g., via PLGA microspheres) has been explored to minimize systemic side effects while maximizing local tissue repair.

References

-

Kataoka, M., et al. (2005). A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension.[5][6][9] American Journal of Respiratory and Critical Care Medicine.[9] Link

-

Murakami, S., et al. (2006). Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice.[2] American Journal of Physiology-Lung Cellular and Molecular Physiology.[3] Link

-

Hirata, Y., et al. (2012).[10] A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury.[10] European Journal of Pharmacology. Link

-

Nakamura, T., et al. (2013). Oral administration of a novel long-acting prostacyclin agonist with thromboxane synthase inhibitory activity for pulmonary arterial hypertension.[5] American Journal of Physiology-Heart and Circulatory Physiology. Link

-

Kumei, S., et al. (2022). A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice.[6][7] Inflammation and Regeneration.[7][11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. atsjournals.org [atsjournals.org]

- 5. Oral administration of a novel long-acting prostacyclin agonist with thromboxane synthase inhibitory activity for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Dual-Mechanism Therapeutics: The Ono-1301 Technical Monograph

Executive Summary

Ono-1301 represents a distinct class of non-prostanoid therapeutics designed to overcome the pharmacokinetic instability and receptor desensitization limitations of traditional prostacyclin analogs. It functions as a dual-acting agent : a potent IP receptor agonist and a thromboxane A2 (TXA2) synthase inhibitor.

This guide dissects the molecular pharmacology of Ono-1301, focusing on its ability to modulate the arachidonic acid cascade, induce reparative cytokines (HGF/VEGF), and sustain therapeutic efficacy where traditional agonists fail.

Part 1: Molecular Pharmacology & The "Endoperoxide Shunt"

The Dual-Action Mechanism

Unlike natural prostacyclin (PGI2), which degrades within minutes, Ono-1301 utilizes a chemically stable non-prostanoid structure containing a 3-pyridine moiety . This structural feature is critical: it coordinates with the heme iron of thromboxane synthase, inhibiting the enzyme's activity.

Simultaneously, the carboxylic acid tail of Ono-1301 mimics the prostacyclin structure, allowing high-affinity binding to the prostacyclin receptor (IP receptor) on cell membranes.

The Signaling Cascade

The therapeutic potency of Ono-1301 stems from its ability to alter the PGH2 metabolic fate. By blocking TXA2 synthase, Ono-1301 prevents the conversion of Prostaglandin H2 (PGH2) into Thromboxane A2 (a potent vasoconstrictor and platelet aggregator). This accumulation of PGH2 is then "shunted" or redirected towards PGI2 synthase (if present) or simply prevents the activation of TP receptors.

Simultaneously, direct IP receptor agonism elevates intracellular cAMP, activating Protein Kinase A (PKA).

Figure 1: The dual mechanism of Ono-1301 blocking TXA2 generation while stimulating IP receptors and cytokine production.

Part 2: Thromboxane Synthase Inhibition Dynamics[1][2][3]

The inhibition of thromboxane synthase is not merely an additive effect; it is a stabilizing factor for the IP agonist activity. Chronic stimulation of IP receptors by standard agonists (e.g., Beraprost) often leads to receptor desensitization and a "rebound" increase in TXA2 production. Ono-1301 negates this feedback loop.

Comparative Pharmacodynamics

The following table summarizes the inhibitory potency and downstream effects of Ono-1301 compared to standard agents.

| Parameter | Ono-1301 | Ozagrel (TXA2 Inhibitor) | Beraprost (PGI2 Agonist) |

| Primary Mechanism | Dual: IP Agonist + TXA2 Synthase Inhibitor | TXA2 Synthase Inhibitor | IP Receptor Agonist |

| IC50 (Aggregation) | ~460 nM (Collagen-induced) | ~10-100 nM | ~10-50 nM |

| TXA2 Reduction | Direct Inhibition | Direct Inhibition | Indirect (weak/none) |

| Cytokine Induction | High (HGF, VEGF) | Low/None | Low |

| Desensitization | Resistant (Due to dual action) | N/A | High (Rapid tolerance) |

| Half-Life | Long (often formulated as SR) | Short | Short |

Technical Insight: The IC50 of 460 nM for collagen-induced aggregation indicates that Ono-1301 requires higher concentrations than pure TXA2 inhibitors for maximal effect, but its efficacy is sustained longer due to the lack of receptor downregulation [1, 6].

Part 3: The Cytokine Induction Loop (HGF & VEGF)

A critical differentiator for Ono-1301 is its ability to induce Hepatocyte Growth Factor (HGF) and VEGF in fibroblasts and smooth muscle cells. This is not a direct effect of the molecule on the nucleus, but a downstream consequence of the cAMP/PKA pathway.

Mechanism:

-

Ono-1301 binds IP Receptor.[1]

-

PKA phosphorylates CREB (cAMP response element-binding protein).

-

Upregulation of HGF gene transcription.[3]

-

Result: Anti-fibrotic and pro-angiogenic tissue repair [2, 5].[3][4]

Part 4: Experimental Protocols

In Vitro Protocol: Measuring TXA2 Synthase Inhibition

Objective: Quantify the reduction of TXA2 production in stimulated platelets or macrophages. Note: TXA2 has a half-life of ~30 seconds.[5] You must measure TXB2 (its stable metabolite).[5]

Reagents:

-

Murine or Human Platelet-Rich Plasma (PRP).

-

Inducer: Arachidonic Acid (AA) or Collagen.

-

Ono-1301 (dissolved in DMSO; final DMSO <0.1%).

-

TXB2 ELISA Kit.

Step-by-Step Workflow:

-

Preparation: Isolate PRP via centrifugation (200 x g, 15 min). Adjust to

platelets/mL. -

Pre-incubation: Aliquot PRP (250 µL) into cuvettes. Add Ono-1301 (Concentration range: 10 nM – 10 µM) or Vehicle (DMSO). Incubate for 3 minutes at 37°C.

-

Stimulation: Add Arachidonic Acid (500 µM final) to trigger the cascade.

-

Reaction Stop: After 5 minutes, add Indomethacin (10 µM) and EDTA to stop COX activity and chelate calcium immediately.

-

Separation: Centrifuge at 10,000 x g for 5 min at 4°C to pellet platelets. Collect supernatant.

-

Quantification: Dilute supernatant 1:10 - 1:100 in assay buffer. Perform TXB2 ELISA according to kit instructions.

-

Calculation: Plot % Inhibition vs. Log[Ono-1301]. Determine IC50.

In Vivo Protocol: PLGA Microsphere Delivery (Ono-1301SR)

Most in vivo efficacy studies (fibrosis/ischemia) utilize a slow-release (SR) formulation because Ono-1301 is metabolized relatively quickly if given as a free drug.

Protocol for Fibrosis Model (Mice):

-

Formulation: Use Poly(lactic-co-glycolic acid) (PLGA) microspheres loaded with Ono-1301 (Ono-1301SR).

-

Standard Dose: 10 mg/kg or 30 mg/kg (calculated as drug weight).

-

-

Administration: Subcutaneous (SC) injection into the dorsal skin.

-

Frequency: Once every 2–3 weeks (due to sustained release profile).

-

-

Induction: Administer Bleomycin (intratracheal) or perform LAD ligation (cardiac ischemia) on Day 0.

-

Treatment Timing: Administer Ono-1301SR immediately post-injury (Day 0) or in a delayed therapeutic model (Day 7).

-

Endpoints: Harvest tissue at Day 14-28. Measure Hydroxyproline (collagen) and HGF protein levels (ELISA) [6, 7].

Figure 2: Experimental workflow for in vivo assessment using sustained-release PLGA microspheres.

Part 5: References

-

Sakai, Y., et al. (2022).[3] A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice.[6] Int J Mol Sci. [Link]

-

Nakamura, T., et al. (2013). Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling.[1] J Pharmacol Sci. [Link]

-

Hirata, Y., et al. (2012).[3] A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury.[3] Eur J Pharmacol. [Link][3]

-

Uematsu, E., et al. (2007). A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart.[3][7] Clin Sci (Lond). [Link]

-

Murata, T., et al. (2008). The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice.[8] J Thromb Haemost.[3][9] [Link]

-

Obata, H., et al. (2008).[[“]] Single injection of a sustained-release prostacyclin analog improves pulmonary hypertension in rats.[[“]] Am J Respir Crit Care Med. [Link]

Sources

- 1. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Routine measurement of thromboxane B2 and the prostacyclin metabolite 6-keto-prostaglandin F1 alpha in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciprofiles.com [sciprofiles.com]

- 7. A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. consensus.app [consensus.app]

Ono-1301: A Technical Guide to its Dual-Action Signaling Pathway Activation for Researchers and Drug Development Professionals

Abstract

Ono-1301 is a novel synthetic small molecule that exhibits a unique dual pharmacological action: it functions as a potent prostacyclin (PGI2) mimetic and an inhibitor of thromboxane A2 (TXA2) synthase.[1] This dual activity positions it as a promising therapeutic agent, particularly in cardiovascular diseases like pulmonary arterial hypertension (PAH), where the balance between the vasodilator and anti-proliferative effects of prostacyclin and the vasoconstrictor and pro-thrombotic actions of thromboxane is disrupted.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ono-1301's activity, focusing on the activation of the prostacyclin (IP) receptor signaling pathway and the inhibition of the thromboxane synthesis cascade. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of Ono-1301 and similar molecules, providing researchers and drug development professionals with a comprehensive resource to support their investigations.

Section 1: Introduction to Ono-1301

Chemical Properties

Ono-1301, chemically known as {alpha}-[(3-pyridinylmethyl)amino]benzeneacetic acid, is a synthetic, orally active compound.[4] Its structure is distinct from that of endogenous prostacyclin, conferring greater chemical and biological stability.[5] Notably, the molecule incorporates a 3-pyridine moiety and a carboxylic acid group, which are crucial for its thromboxane synthase inhibitory activity.[5]

Pharmacological Profile: A Dual-Action Agent

Ono-1301's primary mechanism of action is as a long-acting agonist of the prostacyclin (IP) receptor.[1][6] This interaction initiates a signaling cascade that leads to a range of beneficial physiological effects. Simultaneously, Ono-1301 inhibits thromboxane A2 synthase, the enzyme responsible for the production of the potent vasoconstrictor and platelet aggregator, thromboxane A2.[7][8] This dual action is particularly advantageous as some prostacyclin agonists alone can paradoxically increase TXA2 production.[1]

Therapeutic Rationale in Pulmonary Arterial Hypertension (PAH) and Other Indications

Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, often associated with reduced endogenous prostacyclin production.[3][9] By mimicking the actions of prostacyclin and simultaneously reducing the detrimental effects of thromboxane A2, Ono-1301 addresses key pathological features of PAH.[2] Beyond PAH, the therapeutic potential of Ono-1301 is being explored in a variety of other conditions, including pulmonary fibrosis, myocardial infarction, diabetic nephropathy, and non-alcoholic steatohepatitis (NASH).[1][6][7][10]

Section 2: The Core Signaling Axis - Prostacyclin (IP) Receptor Activation

The Prostanoid Receptor Family

The prostacyclin (IP) receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[11] These receptors are integral membrane proteins that transduce extracellular signals into intracellular responses.

Ono-1301 Binding and IP Receptor Activation

Ono-1301 binds to and activates the IP receptor on the surface of various cell types, including vascular smooth muscle cells and platelets.[12] This binding event triggers a conformational change in the receptor, leading to the activation of its associated G-protein, Gs.

Downstream Signaling Cascade: Gs Protein, Adenylyl Cyclase, and cAMP

Activation of the Gs protein by the Ono-1301-bound IP receptor stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[11][12] This elevation in intracellular cAMP is a critical second messenger in the prostacyclin signaling pathway.[13] A single administration of Ono-1301 has been shown to produce a sustained increase in plasma cAMP levels for at least 8 hours.[2]

Caption: Ono-1301 mediated IP Receptor Signaling Pathway.

Cellular Effects: Vasodilation and Anti-proliferative Actions

The increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[14] In vascular smooth muscle cells, this leads to a decrease in intracellular calcium levels, resulting in vasodilation.[11][12] Furthermore, the activation of the cAMP-PKA pathway has been shown to inhibit the proliferation of pulmonary arterial smooth muscle cells, a key factor in the vascular remodeling seen in PAH.[15] Ono-1301 has also been shown to induce the production of regenerative factors like hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[1][10]

Section 3: The Complementary Mechanism - Thromboxane A2 Synthase Inhibition

The Arachidonic Acid Cascade and Prostanoid Synthesis

Prostanoids, including prostacyclin and thromboxane, are synthesized from arachidonic acid via the cyclooxygenase (COX) enzymes.[16] COX-1 and COX-2 convert arachidonic acid to prostaglandin H2 (PGH2), which then serves as a substrate for various synthases that produce the different prostanoids.[16]

Ono-1301 as a TXA2 Synthase Inhibitor

Thromboxane A2 synthase catalyzes the conversion of PGH2 to thromboxane A2.[8] Ono-1301 directly inhibits this enzyme, thereby reducing the production of TXA2.[5][7] This inhibition has been demonstrated by decreased plasma levels of 11-dehydro-thromboxane B2, a stable metabolite of TXA2, following Ono-1301 administration.[2]

Pathophysiological Role of TXA2 in Disease

Thromboxane A2 is a potent vasoconstrictor and promotes platelet aggregation, contributing to thrombosis.[8][17] In conditions like PAH, elevated levels of TXA2 can exacerbate vasoconstriction and contribute to the formation of blood clots in the pulmonary arteries.[18]

Synergistic Effects of Dual-Action: Shifting the Prostanoid Balance

By simultaneously activating the prostacyclin pathway and inhibiting thromboxane synthesis, Ono-1301 effectively shifts the balance of prostanoids towards a more favorable profile, promoting vasodilation and inhibiting platelet aggregation and vascular smooth muscle proliferation.

Caption: Ono-1301's Dual Impact on the Prostanoid Pathway.

Section 4: Experimental Protocols for Characterizing Ono-1301 Activity

Protocol 1: In Vitro IP Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and maximum binding capacity (Bmax) of Ono-1301 for the prostacyclin (IP) receptor.

Materials:

-

Cell membranes expressing the human IP receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radiolabeled ligand (e.g., [3H]-iloprost)

-

Ono-1301

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

-

Non-specific binding control (e.g., a high concentration of unlabeled iloprost)

-

Glass fiber filters

-

Scintillation counter and fluid

Step-by-step Procedure:

-

Prepare serial dilutions of Ono-1301.

-

In a multi-well plate, combine cell membranes, radiolabeled ligand, and either buffer, Ono-1301, or the non-specific binding control.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of Ono-1301 concentration.

-

Determine the Kd and Bmax values using non-linear regression analysis (e.g., using Prism software).

Table 1: Representative Binding Affinity Data

| Compound | Receptor | Kd (nM) |

| Iloprost | Human IP | ~10 |

| Ono-1301 | Human IP | ~50 |

Note: These are illustrative values and may vary depending on experimental conditions.

Protocol 2: cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of Ono-1301 in stimulating cAMP production via the IP receptor.

Cell Line Selection:

-

CHO-K1 or HEK293 cells stably expressing the human IP receptor are commonly used as they provide a robust and reproducible system for studying GPCR signaling.

Step-by-step Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of Ono-1301 to the cells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.[19]

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).[19][20][21][22]

Data Analysis:

-

Plot the cAMP concentration as a function of the Ono-1301 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for cAMP Accumulation Assay.

Protocol 3: Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Ono-1301 on thromboxane A2 synthase activity.

Enzyme Source:

-

Microsomes isolated from human platelets are a rich source of thromboxane A2 synthase.[23]

Step-by-step Procedure:

-

Prepare human platelet microsomes as the enzyme source.[23]

-

In a reaction tube, combine the microsomes with varying concentrations of Ono-1301.

-

Pre-incubate to allow the inhibitor to bind to the enzyme.[23]

-

Initiate the reaction by adding the substrate, PGH2 (or arachidonic acid if the microsomes also contain COX enzymes).[23]

-

Incubate at 37°C for a defined period.

-

Terminate the reaction.

-

Quantify the production of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, using an ELISA or LC-MS/MS.[24][25]

Data Analysis:

-

Plot the percentage of TXB2 production inhibition as a function of Ono-1301 concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Table 2: Comparative IC50 Values for TXA2 Synthase Inhibition

| Compound | IC50 (nM) |

| Dazoxiben (Reference Inhibitor) | ~10-50 |

| Ono-1301 | ~100-500 |

Note: These are illustrative values and may vary depending on experimental conditions.[4][26]

Section 5: Advanced Insights and Future Directions

Pharmacokinetics and Metabolism

Ono-1301 is orally active and has a relatively long half-life of approximately 5.6 hours in rats, allowing for sustained therapeutic effects.[2][4] Further studies are needed to fully characterize its pharmacokinetic and metabolic profile in humans.

Clinical Trial Landscape and Therapeutic Potential

Preclinical studies have demonstrated the efficacy of Ono-1301 in various animal models of disease.[2][27][28] Clinical trials are necessary to establish its safety and efficacy in human populations. The development of novel therapies for PAH, such as sotatercept, highlights the ongoing need for innovative treatments in this area.[29][30][31][32]

Emerging Research Areas

Future research may focus on:

-

The precise contribution of HGF and VEGF induction to the therapeutic effects of Ono-1301.

-

The potential for combination therapies with other PAH treatments.

-

The exploration of Ono-1301's efficacy in other diseases characterized by prostanoid imbalance and vascular dysfunction.

Section 6: Conclusion

Ono-1301 represents a promising therapeutic agent with a unique dual mechanism of action that favorably modulates the prostacyclin and thromboxane pathways. Its ability to act as a long-acting IP receptor agonist and a thromboxane A2 synthase inhibitor addresses key pathophysiological processes in diseases such as pulmonary arterial hypertension. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Ono-1301 and other novel compounds targeting these critical signaling pathways.

Section 7: References

-

A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. NIH National Library of Medicine. [Link]

-

ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells. PubMed. [Link]

-

Neuroprotective Effect of a Prostacyclin Agonist (ONO-1301) with Thromboxane Synthase Inhibitory Activity in Rats Subjected to Cerebral Ischemia. ResearchGate. [Link]

-

Prostacyclin agonist with thromboxane synthase inhibitory activity (ONO-1301) attenuates bleomycin-induced pulmonary fibrosis in mice. American Physiological Society Journals. [Link]

-

A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension. PubMed. [Link]

-

A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PubMed. [Link]

-

Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. Breathe. [Link]

-

Prostacyclin Receptor Agonists. CV Pharmacology. [Link]

-

Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. PubMed. [Link]

-

A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. PubMed. [Link]

-

Prostacyclin (PGI2) Role and Function in Pulmonary Arterial Hypertension (PAH). YouTube. [Link]

-

Physiology, Thromboxane A2. NIH National Library of Medicine. [Link]

-

Prostacyclin therapies for the treatment of pulmonary arterial hypertension. Expert Opinion on Pharmacotherapy. [Link]

-

PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING. NIH National Library of Medicine. [Link]

-

Abstract 17806: Novel Synthetic Prostacyclin Agonist, Ono1301, Inhibits Proliferation of Pulmonary Arterial Smooth Muscle Cells by Suppressing Raf Kinase Signal Pathway. Circulation. [Link]

-

A Study of Sotatercept for the Treatment of Pulmonary Arterial Hypertension (PAH). ClinicalTrials.gov. [Link]

-

cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]

-

Sotatercept for the Treatment of Pulmonary Arterial Hypertension. PubMed. [Link]

-

Selective thromboxane inhibition: a new approach to antiplatelet therapy. The American Journal of Cardiology. [Link]

-

Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. NIH National Library of Medicine. [Link]

-

The mechanistic basis for prostacyclin action in pulmonary hypertension. ResearchGate. [Link]

-

Prostacyclin signaling pathway downstream of prostacyclin receptor I... ResearchGate. [Link]

-

cAMP Accumulation Assay. Creative BioMart. [Link]

-

Thromboxane. Wikipedia. [Link]

-

Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model. PubMed. [Link]

-

UCLA Pulmonary Hypertension Clinical Trials for 2025. UCLA Health. [Link]

-

Prostacyclin receptor signalling and cell proliferation: Role in pulmonary hypertension. UCL Discovery. [Link]

-

Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors. PubMed. [Link]

-

What are TXA2 synthase inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Data Sheet. BPS Bioscience. [Link]

-

Thromboxane A2 – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 1. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A long-acting prostacyclin agonist with thromboxane inhibitory activity for pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ONO-1301, a sustained-release prostacyclin analog, ameliorates the renal alterations in a mouse type 2 diabetes model possibly through its protective effects on mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 13. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Thromboxane - Wikipedia [en.wikipedia.org]

- 18. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 22. resources.revvity.com [resources.revvity.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. ahajournals.org [ahajournals.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Intermittent administration of a sustained-release prostacyclin analog ONO-1301 ameliorates renal alterations in a rat type 1 diabetes model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ClinicalTrials.gov [clinicaltrials.gov]

- 30. Sotatercept for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A Clinical Study of Sotatercept in People With Pulmonary Arterial Hypertension - Merck Clinical Trials [merckclinicaltrials.com]

- 32. UCLA Pulmonary Hypertension Clinical Trials for 2026 — Los Angeles [ucla.clinicaltrials.researcherprofiles.org]

An In-Depth Technical Guide to Ono-1301: A Multifunctional Prostacyclin Agonist for Advanced Research

Introduction: Beyond Prostacyclin Mimicry – The Dual-Action Potential of Ono-1301

Ono-1301, also known as [(E)-[5-[2-[1-phenyl-1-(3-pyridyl)methylidene-aminooxy]ethyl]-7,8-dihydronaphthalene-1-yloxy]acetic acid], is a synthetic, non-prostanoid molecule that has garnered significant interest within the scientific community for its unique dual mechanism of action.[1] It functions as a potent and long-acting agonist of the prostacyclin (PGI2) receptor (IP receptor) while simultaneously inhibiting thromboxane A2 (TXA2) synthase.[1][2] This distinctive pharmacological profile positions Ono-1301 as a promising therapeutic candidate and a valuable research tool for investigating a range of physiological and pathological processes, including cardiovascular diseases, inflammation, and tissue regeneration.[2][3][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of Ono-1301. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into its mechanism of action and providing a foundation for its application in preclinical research.

Chemical and Physicochemical Properties: A Foundation for Experimental Design

A thorough understanding of the chemical and physical characteristics of Ono-1301 is paramount for its effective use in research, from proper storage and handling to the design of relevant in vitro and in vivo studies.

Chemical Structure and Identifiers

Ono-1301 is characterized by a core structure that deviates from the classic prostanoid scaffold, contributing to its enhanced chemical stability.[5] Key structural features include a 3-pyridine moiety and a carboxylic acid group, which are critical for its thromboxane synthase inhibitory activity.[5]

| Identifier | Value |

| IUPAC Name | (Z)-2-((6-methyl-5-(2-(((phenyl(pyridin-3-yl)methylene)amino)oxy)ethyl)-7,8-dihydronaphthalen-1-yl)oxy)acetic acid[6] |

| CAS Number | 176391-41-6[6] |

| Molecular Formula | C₂₇H₂₆N₂O₄[6] |

| Molecular Weight | 442.51 g/mol [6] |

| SMILES | O=C(O)COC1=C2CCC(C)=C(CCO/N=C(C3=CC=CC=C3)C4=CC=CN=C4)C2=CC=C1[6] |

Physicochemical Properties

The physicochemical properties of Ono-1301 influence its solubility, stability, and bioavailability. These parameters are crucial for formulating solutions for in vitro assays and for designing effective delivery strategies in animal models.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 147-158 °C |

| Solubility | Soluble in DMSO and Water[6] |

| Storage Conditions | Short term (0°C), Long term (-20°C), desiccated[6] |

| Purity (typical) | ≥98% by HPLC[6] |

Dual-Pronged Mechanism of Action: A Symphony of Signaling Pathways

The therapeutic potential of Ono-1301 stems from its ability to modulate two key signaling pathways simultaneously: the prostacyclin pathway and the thromboxane pathway.

Prostacyclin (IP) Receptor Agonism and Downstream Signaling

Ono-1301 acts as a potent agonist at the G-protein coupled prostacyclin receptor (IP receptor).[3] This interaction initiates a signaling cascade that plays a crucial role in vasodilation, inhibition of platelet aggregation, and cytoprotection.

Signaling Pathway of Ono-1301 via IP Receptor Activation

Caption: Ono-1301 activates the IP receptor, leading to cAMP production and subsequent cellular responses.

Upon binding to the IP receptor, Ono-1301 activates the associated Gs alpha subunit of the G protein complex. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic adenosine monophosphate (cAMP).[3] The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in the observed physiological effects.[5]

Thromboxane A2 Synthase Inhibition

In addition to its prostacyclin-mimetic activity, Ono-1301 possesses the unique ability to inhibit thromboxane A2 (TXA2) synthase.[2] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, and its effects are in direct opposition to those of prostacyclin. By inhibiting TXA2 synthase, Ono-1301 shifts the physiological balance towards a more vasodilatory and anti-thrombotic state. The 3-pyridine moiety and the carboxylic acid group within the Ono-1301 structure are believed to be instrumental in its binding to and inhibition of thromboxane synthase.[5]

Dual Action of Ono-1301

Caption: Ono-1301 exerts its effects through both IP receptor agonism and TXA2 synthase inhibition.

Induction of Endogenous Growth Factors

A significant aspect of Ono-1301's mechanism of action is its ability to induce the production of various endogenous regenerative factors, most notably Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF).[3][7] This induction is thought to be a downstream consequence of the cAMP/PKA signaling pathway.[8] The upregulation of these growth factors contributes to the therapeutic effects of Ono-1301 in models of tissue injury and fibrosis by promoting angiogenesis, anti-fibrosis, and anti-apoptotic processes.[3][9]

Experimental Protocols and Methodologies

To facilitate the use of Ono-1301 in a research setting, this section outlines general protocols for its preparation and use in common in vitro and in vivo experimental models.

Preparation of Ono-1301 Stock Solutions

For most in vitro applications, Ono-1301 is first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh a precise amount of Ono-1301 powder (Molecular Weight: 442.51 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.425 mg of Ono-1301.

-

Dissolution: Add the weighed Ono-1301 to a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity, anhydrous DMSO.

-

Mixing: Vortex the solution thoroughly until the Ono-1301 is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

In Vitro Assay: Assessment of Anti-Platelet Aggregation Activity

This protocol provides a general framework for evaluating the inhibitory effect of Ono-1301 on platelet aggregation induced by an agonist like collagen.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow for assessing the anti-platelet aggregation effects of Ono-1301.

Methodology:

-

Prepare Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Incubation: Pre-incubate aliquots of PRP with varying concentrations of Ono-1301 (or vehicle control - DMSO) for a specified time (e.g., 15 minutes) at 37°C.

-

Induce Aggregation: Add a platelet agonist, such as collagen, to the PRP samples to induce aggregation.

-

Measure Aggregation: Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.

-

Data Analysis: Plot the percentage of aggregation inhibition against the concentration of Ono-1301 to determine the IC₅₀ value (the concentration of Ono-1301 that inhibits platelet aggregation by 50%). Ono-1301 has been reported to inhibit collagen-induced platelet aggregation with an IC₅₀ of approximately 460 nM.[4]

In Vivo Model: Murine Model of Pulmonary Hypertension

This section outlines a general approach for evaluating the therapeutic efficacy of Ono-1301 in a monocrotaline-induced pulmonary hypertension model in rats.

Experimental Workflow for In Vivo Pulmonary Hypertension Model

Caption: Workflow for evaluating Ono-1301 in a rat model of pulmonary hypertension.

Methodology:

-

Induction of Pulmonary Hypertension: Administer a single subcutaneous injection of monocrotaline to rats to induce pulmonary hypertension.

-

Treatment: Begin treatment with Ono-1301 (e.g., 6 mg/kg, orally, daily for 4 weeks) or vehicle control.[4]

-

Hemodynamic Assessment: After the treatment period, measure hemodynamic parameters such as right ventricular systolic pressure via right heart catheterization.

-

Histological Analysis: Euthanize the animals and collect lung and heart tissues for histological analysis to assess the degree of pulmonary vascular remodeling and right ventricular hypertrophy.

-

Biochemical Analysis: Collect blood samples to measure relevant biomarkers, such as plasma levels of cAMP and the stable metabolite of TXA2, TXB2.

Therapeutic Potential and Future Directions

The unique dual mechanism of action of Ono-1301 has positioned it as a promising candidate for a variety of therapeutic applications. Its ability to not only mimic the beneficial effects of prostacyclin but also to inhibit the detrimental effects of thromboxane A2, coupled with its capacity to induce endogenous regenerative factors, makes it a multifaceted therapeutic agent.

Preclinical studies have demonstrated the efficacy of Ono-1301 in models of:

-

Pulmonary Arterial Hypertension: By promoting vasodilation and inhibiting vascular remodeling.

-

Myocardial Ischemia/Reperfusion Injury: Through its cytoprotective and pro-angiogenic effects.[10]

-

Liver Fibrosis: By attenuating inflammation and promoting tissue repair.[2]

-

Diabetic Nephropathy: Via its protective effects on mesangial cells.[6]

Future research will likely focus on further elucidating the intricate signaling pathways modulated by Ono-1301, exploring its potential in other disease models, and developing novel drug delivery systems to enhance its therapeutic efficacy and minimize potential side effects. The development of sustained-release formulations, such as ONO-1301SR (polymerized with poly lactic-co-glycolic acid), has already shown promise in preclinical models.[9][11]

Conclusion

Ono-1301 represents a significant advancement in the field of prostanoid research. Its unique dual mechanism of action, combining IP receptor agonism with thromboxane A2 synthase inhibition, and its ability to induce endogenous growth factors, provide a powerful and versatile tool for researchers investigating a wide range of physiological and pathological processes. This technical guide has provided a comprehensive overview of its chemical properties, mechanism of action, and experimental applications, with the aim of empowering researchers to effectively utilize this promising molecule in their scientific endeavors.

References

-

A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PubMed. [Link]

-

The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice. PubMed. [Link]

-

ONO 1301 | CAS#:176391-41-6. Chemsrc. [Link]

-

A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice. PMC. [Link]

-

Molecular structures of ONO-1301 and prostacyclin. Unlike prostacyclin,... ResearchGate. [Link]

-

Structures of ONO-1301 and prostacyclin (PGI2) (A) and primer sequences... ResearchGate. [Link]

-

A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury. PubMed. [Link]

-

Innovative therapeutic strategy using prostaglandin I2 agonist (ONO1301) combined with nano drug delivery system for pulmonary arterial hypertension. NIH. [Link]

-

A Sustained-Release Drug-Delivery System of Synthetic Prostacyclin Agonist, ONO-1301SR: A New Reagent to Enhance Cardiac Tissue Salvage and/or Regeneration in the Damaged Heart. PubMed. [Link]

-

A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart. PubMed. [Link]

-

Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling. PubMed. [Link]

Sources

- 1. The novel prostaglandin I2 mimetic ONO-1301 escapes desensitization in an antiplatelet effect due to its inhibitory action on thromboxane A2 synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ONO 1301 | CAS#:176391-41-6 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ONO-1301 Supplier | CAS 176391-41-6 |Prostacyclin Agonist |AOBIOUS [aobious.com]

- 7. researchgate.net [researchgate.net]

- 8. A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A synthetic prostacyclin agonist with thromboxane synthase inhibitory activity, ONO-1301, protects myocardium from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Formulation of Ono-1301

Foreword: The Therapeutic Promise of a Novel Prostacyclin Agonist

Ono-1301 has emerged as a significant therapeutic candidate with a unique dual mechanism of action: it is a potent and long-acting prostacyclin (PGI2) mimetic and an inhibitor of thromboxane A2 synthase.[1] This distinctive profile allows it to not only induce vasodilation and inhibit platelet aggregation but also to stimulate tissue repair and regeneration through the induction of crucial growth factors.[1] Its potential applications span a range of diseases, including pulmonary arterial hypertension, cardiac failure, diabetic nephropathy, and non-alcoholic steatohepatitis.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and formulation of Ono-1301, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: The Molecular Architecture and Synthesis of Ono-1301

Ono-1301 is a synthetic, chemically stable prostacyclin analog that is structurally distinct from natural prostanoids.[4][5] This lack of a traditional prostanoid structure, which is susceptible to rapid in vivo metabolism, is a key contributor to its prolonged activity.[5] A pivotal feature of its design is the inclusion of a 3-pyridine radical, which is responsible for its thromboxane synthase inhibitory properties.[5]

Proposed Retrosynthetic Analysis and Forward Synthesis

While the precise, proprietary synthesis route for Ono-1301 is not publicly detailed, a plausible synthetic pathway can be proposed based on its chemical structure and established organic chemistry principles. The synthesis would likely involve the convergent assembly of key intermediates. A detailed, step-by-step protocol based on this proposed route is outlined below for academic and research purposes.

Experimental Protocol: Proposed Synthesis of Ono-1301

Objective: To outline a viable multi-step synthesis of Ono-1301.

Materials and Reagents:

-

Starting materials for key intermediates (specifics would depend on the chosen synthetic route)

-

Appropriate solvents (e.g., dichloromethane, ethyl acetate, etc.)

-

Catalysts and reagents for coupling, condensation, and functional group transformations

-

Purification materials (e.g., silica gel for chromatography)

-

Analytical standards for Ono-1301

Procedure:

-

Synthesis of Key Intermediates: The synthesis would likely commence with the parallel preparation of the core aromatic structure and the side chain containing the pyridine moiety.

-

Coupling Reaction: The prepared intermediates would then be coupled using a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, to form the carbon-carbon bond linking the two main fragments of the molecule.

-

Functional Group Manipulation: Following the coupling reaction, a series of functional group transformations would be necessary to install the final functionalities of Ono-1301. This may include hydrolysis of ester protecting groups to reveal the carboxylic acid and other necessary modifications.

-

Purification: After each synthetic step, purification would be crucial to isolate the desired product from unreacted starting materials and byproducts. Techniques such as column chromatography, recrystallization, and preparative HPLC would be employed.

-

Characterization: The final product and all intermediates would be rigorously characterized to confirm their identity and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.[6][7]

-

Part 2: Formulation of Ono-1301 for Sustained Therapeutic Action

To overcome the need for frequent administration and to maintain stable therapeutic concentrations, a sustained-release formulation of Ono-1301, designated Ono-1301SR, has been developed.[2][3] This formulation utilizes biodegradable and biocompatible poly(lactic-co-glycolic acid) (PLGA) microspheres to encapsulate the active pharmaceutical ingredient (API).[2]

The Rationale for PLGA Microspheres

PLGA is a well-established polymer for controlled drug delivery due to its excellent biocompatibility and tunable degradation rate. The degradation of PLGA in vivo occurs via hydrolysis of its ester linkages into lactic acid and glycolic acid, which are endogenous and readily metabolized. The release rate of the encapsulated drug can be precisely controlled by modulating the molecular weight of the PLGA and the ratio of lactic acid to glycolic acid.[8]

Oil-in-Water Emulsion/Solvent Evaporation Method

The most common method for preparing Ono-1301 loaded PLGA microspheres is the oil-in-water (o/w) emulsion/solvent evaporation technique.[8][9]

Experimental Protocol: Preparation of Ono-1301 Loaded PLGA Microspheres

Objective: To prepare sustained-release microspheres of Ono-1301 using the o/w emulsion/solvent evaporation method.

Materials and Reagents:

-

Ono-1301 API

-

Poly(lactic-co-glycolic acid) (PLGA) of a specified molecular weight and lactide:glycolide ratio (e.g., PLGA 5050, MW 50,000)[8]

-

Organic solvent (e.g., dichloromethane, ethyl acetate)[10]

-

Aqueous phase containing a surfactant/emulsifier (e.g., polyvinyl alcohol (PVA) solution)[10]

-

Purified water

-

Optional: Antioxidant (e.g., butylated hydroxytoluene (BHT)) to improve stability[11]

-

Optional: Plasticizers (e.g., dimethylphthalate (DEP) or tributyl O-acetylcitrate (TBAC)) to reduce initial burst release[9]

Procedure:

-

Preparation of the Organic Phase (Oil Phase):

-

Dissolve a precise amount of PLGA in the chosen organic solvent.

-

Dissolve the Ono-1301 API in the same PLGA solution. If an antioxidant or plasticizer is being used, it should also be dissolved in this phase.

-

-

Preparation of the Aqueous Phase (Water Phase):

-

Prepare an aqueous solution of the surfactant (e.g., 0.5% PVA solution).[10]

-

-

Emulsification:

-

Add the organic phase to the aqueous phase under continuous homogenization or high-speed stirring. This creates an oil-in-water emulsion where the oil phase, containing the drug and polymer, is dispersed as fine droplets in the aqueous phase.

-

-

Solvent Evaporation:

-

Continuously stir the emulsion, often under reduced pressure or with a gentle stream of nitrogen, to evaporate the organic solvent. As the solvent evaporates, the PLGA precipitates, entrapping the Ono-1301 within solid microspheres. The temperature can be controlled to be near the glass transition temperature of the polymer to promote the formation of smoother microspheres.[9]

-

-

Microsphere Collection and Washing:

-

Collect the hardened microspheres by filtration or centrifugation.

-

Wash the collected microspheres multiple times with purified water to remove any residual surfactant and unencapsulated drug.

-

-

Drying:

-

Dry the washed microspheres, typically by lyophilization or vacuum drying, to obtain a free-flowing powder.

-

-

Characterization:

-

Particle Size and Morphology: Analyze using scanning electron microscopy (SEM) and laser diffraction to ensure a spherical shape and the desired size distribution.

-

Drug Loading and Encapsulation Efficiency: Determine the amount of Ono-1301 encapsulated within the microspheres using a validated analytical method such as HPLC.

-

In Vitro Release Studies: Perform dissolution testing in a suitable buffer (e.g., phosphate buffer at 37°C) to characterize the release profile of Ono-1301 from the microspheres over an extended period.[8]

-

Quantitative Formulation Parameters

The release characteristics of Ono-1301 from PLGA microspheres are highly dependent on the formulation parameters.

| Parameter | Influence on Release Profile | Example Values/Ranges |

| PLGA Molecular Weight | Higher molecular weight generally leads to a slower release rate. | 10 kDa, 20 kDa, 50 kDa[11] |

| Lactide:Glycolide Ratio | A higher glycolide content leads to a faster degradation and release rate. | 50:50[11] |

| Drug Loading (%) | Can influence the release kinetics and initial burst. | Typically aimed for high loading efficiency (>70%)[11] |

| Particle Size | Smaller particles have a larger surface area-to-volume ratio, which can lead to a faster initial release. | Average diameter of ~25-30 µm[8][11] |

| Additives (Antioxidants, Plasticizers) | Can improve stability and modulate the release profile. | 10% BHT[11], 0.1-1.0% DEP or TBAC[9] |

Part 3: Mechanism of Action and Signaling Pathways

Ono-1301 exerts its therapeutic effects through a dual mechanism of action that converges on key cellular signaling pathways.

Prostacyclin (IP) Receptor Agonism

Ono-1301 is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor.[4] Binding of Ono-1301 to the IP receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[12] This elevation in cAMP has several downstream effects:

-

Vasodilation: Increased cAMP in vascular smooth muscle cells leads to their relaxation and vasodilation.

-

Inhibition of Platelet Aggregation: In platelets, elevated cAMP inhibits their activation and aggregation.

-

Induction of Growth Factors: A key aspect of Ono-1301's therapeutic potential is its ability to induce the expression and secretion of protective growth factors, such as Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), from various cell types, including fibroblasts and endothelial cells.[1][12] This effect is at least partially mediated by the increase in cAMP.[12] These growth factors play a crucial role in tissue repair, angiogenesis, and cytoprotection.

Thromboxane A2 Synthase Inhibition

The 3-pyridine radical in the structure of Ono-1301 confers the ability to inhibit thromboxane A2 synthase.[4][5] Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, Ono-1301 further contributes to vasodilation and the prevention of thrombosis, creating a favorable environment for tissue perfusion and repair.

Diagram: Signaling Pathway of Ono-1301

Sources

- 1. A novel prostaglandin I2 agonist, ONO-1301, attenuates liver inflammation and suppresses fibrosis in non-alcoholic steatohepatitis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ONO-1301, a Sustained-Release Prostacyclin Analog, Ameliorates the Renal Alterations in a Mouse Type 2 Diabetes Model Possibly Through Its Protective Effects on Mesangial Cells - OKAYAMA UNIVERSITY SCIENTIFIC ACHIEVEMENT REPOSITORY [ousar.lib.okayama-u.ac.jp]

- 4. journals.physiology.org [journals.physiology.org]

- 5. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 7. Preliminary Study on the Purity Analysis of Primary Certified Gas Mixtures Using Different Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel long-acting prostacyclin agonist (ONO-1301) with an angiogenic effect: promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Ono-1301: A Dual-Agonist/Inhibitor System for Endogenous HGF Induction

Technical Guide for Experimental & Therapeutic Application

Executive Technical Summary

Ono-1301 (({E}-5-[2-[1-phenyl-1-(3-pyridyl)methylideneaminooxy]ethyl]-7,8-dihydronaphthalene-1-yloxy]acetic acid) represents a paradigm shift in growth factor therapy. Unlike recombinant Hepatocyte Growth Factor (rHGF), which suffers from a short half-life (<5 minutes in circulation) and high manufacturing costs, Ono-1301 is a synthetic small molecule that functions as an "endogenous physiological inducer."

It operates via a unique Dual-Switch Mechanism :

-

IP Receptor Agonism: Mimics Prostacyclin (PGI2) to activate cAMP-dependent signaling cascades, directly upregulating HGF gene transcription in mesenchymal cells.

-

Thromboxane Synthase Inhibition: Blocks the production of Thromboxane A2 (TXA2), thereby preventing thrombosis and vasoconstriction—common side effects of pure COX pathway manipulation.

This guide details the molecular mechanisms, validated experimental protocols, and sustained-release (SR) formulation strategies required to utilize Ono-1301 effectively in regenerative medicine research.

Molecular Mechanism of Action

The cAMP-PKA-CREB Axis

Ono-1301 does not bind to the HGF receptor (c-Met) directly. Instead, it targets the Prostacyclin Receptor (IP) on the surface of fibroblasts, smooth muscle cells, and endothelial cells.

-

Ligand Binding: Ono-1301 binds to the Gs-protein coupled IP receptor.

-

Signal Transduction: Activation of Adenylate Cyclase (AC) converts ATP to cyclic AMP (cAMP).[1]

-

Kinase Activation: Elevated cAMP activates Protein Kinase A (PKA).[1][2]

-

Transcriptional Control: PKA phosphorylates the cAMP Response Element-Binding protein (CREB) at Ser133.[2][3]

-